4-Fluoro-2-phenylpyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8FN |
|---|---|
Molecular Weight |
173.19 g/mol |
IUPAC Name |
4-fluoro-2-phenylpyridine |
InChI |
InChI=1S/C11H8FN/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H |
InChI Key |
RMRIGWGPQBBJME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=C2)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Fluoro 2 Phenylpyridine and Analogues
Palladium-Catalyzed Coupling and Functionalization Strategies
Palladium catalysis stands as a cornerstone in modern organic synthesis, offering powerful tools for the construction of complex molecular architectures. For phenylpyridine systems, these strategies are primarily centered on cross-coupling reactions to build the core structure and subsequent C-H activation to install further functionality.
Suzuki-Miyaura Cross-Coupling for Phenylpyridine Systems
The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely utilized method for the formation of carbon-carbon bonds, particularly for creating biaryl systems like 2-phenylpyridine (B120327). The reaction typically involves the palladium-catalyzed coupling of a pyridine-containing halide or triflate with a phenylboronic acid derivative, or vice-versa. smolecule.commdpi.com This methodology is valued for its mild reaction conditions, high functional group tolerance, and generally high yields. mdpi.comthieme-connect.com
The synthesis of the 2-phenylpyridine core can be achieved by coupling a suitable bromopyridine with phenylboronic acid. To obtain 4-fluoro-2-phenylpyridine specifically, the strategy can involve either a fluorinated pyridine (B92270) precursor, such as 2-bromo-4-fluoropyridine, or a fluorinated boronic acid. Catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly employed to facilitate this transformation. thieme-connect.comcsic.es The efficiency of the coupling can be influenced by the choice of catalyst, base, and solvent system. researchgate.netasianpubs.org
| Pyridine Substrate | Boronic Acid | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2,3-dichloro-5-trifluoromethylpyridine | 4-hydroxyphenylboronic acid | Not specified | Mild conditions | ~85% | mdpi.com |
| 2-bromopyridine | Arylboronic acids | Pd(PPh₃)₄ | Continuous-flow, 90 °C, 23 min residence time | Good yields | thieme-connect.com |
| 2-(2-bromophenyl)pyridine derivative | Methylboronic acid | Pd(PPh₃)₄ | Not specified | High (product quantum yield 0.98) | csic.es |
| Aryl bromides | Phenylboronic acid | (tBubpy)PdCl₂ | Alcohol solvent, aerobic conditions | Moderate to excellent | asianpubs.org |
Directed C-H Activation and Functionalization
Direct C-H activation is a powerful and atom-economical strategy that avoids the need for pre-functionalized starting materials. In 2-phenylpyridine systems, the pyridine nitrogen atom acts as an effective directing group, guiding the catalyst to selectively functionalize the ortho C-H bonds of the phenyl ring. researchgate.netrsc.orgresearchgate.net This approach has been extensively developed for various transformations, including fluorination, arylation, and alkylation.
The direct introduction of a fluorine atom onto the 2-phenylpyridine scaffold via C-H activation is a significant challenge. Palladium-catalyzed methods have been developed for the electrophilic fluorination of the phenyl ring in 2-phenylpyridine derivatives. rsc.org Research by Sanford and co-workers demonstrated the use of electrophilic fluorine sources like N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (B81430) under palladium catalysis. rsc.org These reactions, however, typically result in fluorination of the phenyl ring rather than the pyridine ring. rsc.org
For fluorination of the pyridine ring itself, alternative methods have been explored. For instance, silver(II) fluoride (B91410) (AgF₂) has been shown to mediate the C-H monofluorination of pyridines selectively at the C-H bonds adjacent to the nitrogen atom, which would lead to analogues such as 2-fluoro-6-phenylpyridine. rsc.org
| Substrate | Fluorinating Agent | Catalyst/Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Phenylpyridine | N-fluoro-trimethylpyridinium tetrafluoroborate | Pd(OAc)₂ | Microwave | 2-(F-phenyl)pyridine (mono- and di-fluorinated) | Not specified | rsc.org |
| 2-Phenylpyridine | AgF₂ | None | MeCN | 2-Fluoro-6-phenylpyridine | 88% | rsc.org |
| Triflamide-protected benzylamines | N-Fluoro-2,4,6-trimethylpyridinium triflate | Pd(OTf)₂ | NMP (promoter) | Fluorinated aryl product | Not specified | nih.gov |
Pyridine-directed C-H arylation provides a direct route to more complex biaryl and teraryl structures. Both palladium and ruthenium catalysts have proven effective for the ortho-arylation of the phenyl ring in 2-phenylpyridine. thieme-connect.comrsc.orgthieme-connect.com These reactions typically employ an aryl halide or another aryl source and proceed with high regioselectivity due to the chelation-assisted C-H activation mechanism. rsc.orgthieme-connect.com
Similarly, C-H alkylation can be achieved using related catalytic systems. The presence of a fluorine atom, as in this compound, can influence the chemoselectivity of these reactions. smolecule.com For instance, studies have shown that a fluorine substituent can polarize the C-H bond, lowering the activation energy for oxidative addition and directing alkylation preferentially to the fluorinated substrate in competition experiments. smolecule.com
| Substrate | Reagent | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Phenylpyridine | Aryl iodides | RuCl₃ (5 mol%) | Benzoyl peroxide, K₂CO₃, NMP, 150 °C | ortho-Arylated 2-phenylpyridine | High yields | thieme-connect.com |
| 2-Phenylpyridine | Arylboronic acids | Pd(OAc)₂ | TBHP, Cu(OTf)₂ | ortho-Arylated 2-phenylpyridine | Up to 94% | rsc.org |
| 2-Arylpyridine | Bromobenzene derivatives | [RuCl₂(p-cymene)]₂ | DBU, Ph₃P, NMP | ortho-Arylated 2-arylpyridine | Good yields | thieme-connect.com |
| 4'-Fluoro-2-phenylpyridine derivatives | Secondary alkyl bromides | Transition metal catalyst | Competition experiment | Preferential alkylation of the fluorinated substrate (3:1) | Not specified | smolecule.com |
Nucleophilic Substitution and Rearrangement-Based Syntheses
Beyond metal-catalyzed strategies, classical organic reactions such as nucleophilic aromatic substitution (SNAr) provide fundamental and powerful routes to fluorinated heterocycles.
Nucleophilic Aromatic Substitution (SNAr) Routes to Fluorinated Pyridines
Nucleophilic aromatic substitution (SNAr) is a primary method for introducing a fluorine atom onto a pyridine ring. nih.govacs.org This reaction requires an electron-deficient pyridine ring and a good leaving group (such as a nitro group or a halogen) at a position activated for nucleophilic attack (typically positions 2 or 4). researchgate.net The synthesis of this compound can be envisioned by starting with a precursor like 4-chloro-2-phenylpyridine (B1303127) or 4-nitro-2-phenylpyridine (B11899032) and displacing the leaving group with a fluoride ion.
Common sources of nucleophilic fluoride include alkali metal fluorides like cesium fluoride (CsF) or potassium fluoride (KF), often used in polar aprotic solvents like DMSO at elevated temperatures. nih.govresearchgate.net The reactivity for SNAr on the pyridine ring is significantly higher at the 2- and 4-positions compared to the 3-position. researchgate.net Studies have shown that the nitro group is an excellent leaving group in these substitutions, allowing for efficient fluorination. nih.govresearchgate.net
| Substrate | Fluoride Source | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Methyl 3-nitropyridine-4-carboxylate | CsF | Dry DMSO, reflux, 1.5 h | Methyl 3-fluoropyridine-4-carboxylate | 38% | nih.govresearchgate.net |
| 2-Nitropyridine | K[¹⁸F]F-K222 | DMSO, microwave (100W), 2 min | 2-[¹⁸F]Fluoropyridine | 94% | researchgate.net |
| 4-Nitropyridine | K[¹⁸F]F-K222 | DMSO, microwave (100W), 2 min | 4-[¹⁸F]Fluoropyridine | Up to 72% | researchgate.net |
| 2-Halopyridines | Fluoride source | Mild conditions | 2-Fluoropyridines | Not specified | nih.govacs.org |
Cascade Reactions Involving 2-Fluoroallylic Alcohols and Aza-Cope Rearrangements
A novel and sophisticated de novo synthesis for the pyridine core of 4-fluoropyridine (B1266222) analogues involves a complex cascade reaction sequence starting from 2-fluoroallylic alcohols. researchgate.netthieme-connect.deresearchgate.net This methodology allows for the construction of 4-fluoropyridines bearing aryl substituents, providing a route to compounds structurally related to this compound. thieme-connect.de
The synthesis begins with the esterification of 2-fluoroallylic alcohols with N-aroyl amino acids, such as N-benzoylalanine or N-aroylphenylglycines. researchgate.netthieme-connect.de The resulting esters are then subjected to a Steglich-type, Ireland-Claisen rearrangement, a powerful thieme-connect.dethieme-connect.de-sigmatropic rearrangement, to produce 4-(2-fluoroallyl)oxazol-5(4H)-ones. researchgate.netthieme-connect.de
These oxazolone (B7731731) intermediates are pivotal, as they can be directed into a subsequent cascade reaction initiated by a thermal aza-Cope rearrangement. researchgate.netthieme-connect.dewikipedia.org The aza-Cope rearrangement, a heteroatomic variant of the Cope rearrangement, transforms the initial product into a thermally unstable 2-(2-fluoroallyl)oxazol-5(2H)-one. researchgate.netthieme-connect.de This highly reactive intermediate then undergoes a sequence of transformations:
Extrusion of Carbon Dioxide: The unstable oxazolone readily loses a molecule of carbon dioxide. thieme-connect.de
Carbene Formation and Intramolecular Cyclopropanation: The loss of CO2 generates a carbene intermediate, which immediately undergoes an intramolecular cyclopropanation with the fluorinated double bond. thieme-connect.de
Ring-Opening: The resulting cyclopropane (B1198618) ring is unstable and opens to form a fluorinated dihydropyridine (B1217469) intermediate. thieme-connect.de
Oxidative Aromatization: The final step is an oxidative aromatization of the dihydropyridine to yield the stable 2-aryl-4-fluoro-6-phenylpyridine product. thieme-connect.de
While this elegant cascade builds significant molecular complexity from simple precursors, the final aromatization step results in moderate yields of the target fluoropyridines. thieme-connect.de
Table 1: Key Stages in the Cascade Synthesis of 4-Fluoropyridine Analogues
| Step | Reaction Type | Reactant/Intermediate | Product |
| 1 | Esterification | 2-Fluoroallylic alcohol + N-aroyl amino acid | Ester derivative |
| 2 | Ireland-Claisen Rearrangement | Ester derivative | 4-(2-Fluoroallyl)oxazol-5(4H)-one |
| 3 | Aza-Cope Rearrangement | 4-(2-Fluoroallyl)oxazol-5(4H)-one | 2-(2-Fluoroallyl)oxazol-5(2H)-one |
| 4 | Decarboxylation & Cyclopropanation | 2-(2-Fluoroallyl)oxazol-5(2H)-one | Fluorinated cyclopropane intermediate |
| 5 | Ring-Opening & Aromatization | Fluorinated cyclopropane intermediate | Substituted 4-fluoropyridine |
Amidation and Other Derivatization Reactions for Substituted Pyridines
Derivatization of the pyridine core is crucial for creating chemical diversity and tuning the properties of molecules like this compound. Amidation and cross-coupling reactions are prominent strategies for achieving this functionalization.
Amidation Reactions Amidation is a key transformation for synthesizing derivatives of substituted pyridines. A common approach involves the coupling of an amine with a carboxylic acid that has been activated. For instance, novel 2-phenylpyridine derivatives can be synthesized via an amidation reaction using coupling agents like O-(1H-benzotriazol-1-yl)-N,N,N′,N′-tetramethyiuronium hexalfuorophosphate (HBTU) to facilitate the formation of the amide bond in high yields. mdpi.com
More advanced, catalytic methods provide efficient access to 2-amidopyridines. A notable example is a three-component cascade reaction catalyzed by a P(III)/P(V) redox couple. nih.gov This process unites amines, carboxylic acids, and pyridine N-oxides in a single step through serial dehydration, showcasing amides as reactive intermediates rather than just final products. nih.gov Furthermore, copper-mediated C-H amidation allows for the direct coupling of nitrogen nucleophiles with the C-H bonds of heterocycles, offering an efficient route to biologically significant skeletons. acs.org
Other Derivatization Reactions Beyond amidation, several other reactions are vital for modifying substituted pyridines.
Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling, which pairs a boronic acid derivative with a halogenated pyridine, is a highly effective method for forming C-C bonds and is used in the synthesis of phenylpyridine cores. smolecule.commdpi.com
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C-4 position of this compound is susceptible to replacement by various nucleophiles. smolecule.com This reaction provides a direct pathway to introduce a wide range of functional groups at this position, allowing for extensive modification of the molecule's properties. smolecule.com
Alkylation: The functionalization of the pyridine ring at the C-2 and C-4 positions can be achieved through alkylation reactions. researchgate.netacs.org The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions, enabling precise modification of the pyridine scaffold. acs.org
Table 2: Selected Derivatization Strategies for Substituted Pyridines
| Reaction Type | Reagents/Catalysts | Position Functionalized | Purpose |
| Amidation | Coupling agents (e.g., HBTU), P(III)/P(V) catalysts | Amine or Carboxylic acid moiety | Introduce amide functionality |
| Suzuki-Miyaura Coupling | Palladium catalyst, Boronic acid | Halogenated position (e.g., C-2, C-3) | Form C-C bonds, add aryl groups |
| Nucleophilic Substitution | Nucleophile (e.g., alkoxide, amine) | C-4 (fluoro position) | Introduce diverse functional groups |
| C-4 Alkylation | Organolithium reagents, Urea activation | C-4 position | Introduce alkyl or aryl groups |
Electrochemical Synthesis Approaches for Fluorinated Phenylpyridines
Electrochemical synthesis is emerging as a powerful and sustainable tool in organic chemistry, offering unique reactivity pathways for the synthesis and functionalization of complex molecules, including fluorinated phenylpyridines. These methods can provide alternatives to traditional reagents and enable challenging transformations under mild conditions.
A primary electrochemical strategy is direct C-H fluorination. Robust methods have been developed for the electrochemical fluorination of C(sp³)–H bonds using a simple nitrate (B79036) additive, carbon-based electrodes, and a widely available electrophilic fluorine source, Selectfluor. nih.govnsf.gov This approach operates through a radical chain mechanism and can be applied to a variety of substrates, suggesting its potential for the late-stage fluorination of phenylpyridine precursors. nsf.gov The use of electricity to initiate the reaction can offer advantages in scalability and selectivity. nsf.gov
Electrosynthesis is also employed in coupling reactions to build the core structure or add functional groups. For example, palladium-catalyzed electrochemical C-P coupling reactions of phenylpyridine with dialkylphosphonates have been reported. beilstein-journals.org In such reactions, the electrolysis potential can influence the reaction pathway and yield of the functionalized product. beilstein-journals.org Analogous electrochemical C-H halogenation (chlorination) of phenylpyridines has also been demonstrated, where electricity is used to generate the reactive halogenating species from an inexpensive source. uni-goettingen.de
The environment in which electrosynthesis is performed is also critical. The use of fluorinated solvents, such as fluorinated alcohols, has been shown to actively influence the chemo- and regioselectivity of electrochemical transformations, redefining the role of the solvent from an inert medium to a key reaction parameter. chemrxiv.org Furthermore, electrochemical techniques like cyclic voltammetry are essential for studying the properties of fluorinated phenylpyridine derivatives, such as their use in iridium(III) complexes for photocatalysis. acs.orgacs.orgnih.gov
Table 3: Electrochemical Approaches for Fluorinated Phenylpyridines
| Method | Key Reagents/Components | Transformation | Mechanistic Insight |
| C-H Fluorination | Selectfluor, Nitrate additive, Carbon electrodes | Converts a C-H bond to a C-F bond | Radical chain mechanism initiated by anodic oxidation |
| C-H Functionalization | Palladium catalyst, Coupling partner | Forms C-P or C-Halogen bonds at C-H positions | Catalyst regeneration or reagent activation via electrolysis |
| C-F Activation | Iridium complexes, Fluorinated phenylpyridines | Synthesis of organometallic complexes | Probed by cyclic voltammetry to understand redox properties |
Mechanistic Elucidations of Reactions Involving 4 Fluoro 2 Phenylpyridine
Detailed Mechanistic Studies of Transition Metal-Catalyzed C-H Activation
The functionalization of 4-fluoro-2-phenylpyridine through transition metal-catalyzed C-H activation represents a powerful and atom-economical strategy for synthesizing complex derivatives. Mechanistic studies have been crucial in understanding and optimizing these transformations. The pyridine (B92270) nitrogen atom of this compound serves as an effective directing group, coordinating to a transition metal center and positioning it to selectively activate the typically inert C-H bonds at the ortho-position of the phenyl ring. nih.govacs.org This directed cyclometalation is a key initiating step in a wide array of catalytic cycles involving metals such as palladium, rhodium, iridium, and ruthenium. nih.govwikipedia.org
A predominant mechanism for C-H bond cleavage in reactions involving 2-phenylpyridine (B120327) derivatives is the Concerted Metalation-Deprotonation (CMD) pathway. wikipedia.orgnih.gov In this mechanism, the C-H bond cleavage and the formation of the new carbon-metal bond occur simultaneously within a single transition state, avoiding the formation of a discrete metal hydride intermediate. wikipedia.org The process is typically facilitated by an external or internal base, often a carboxylate anion (like acetate) that is coordinated to the metal center. wikipedia.orgscispace.com
This pathway is common for high-valent, late transition metals such as Pd(II), Rh(III), and Ir(III). wikipedia.org The CMD mechanism begins with the coordination of the substrate to the metal complex. Subsequently, a single transition state involves the partial breaking of the C-H bond, partial formation of the C-metal bond, and deprotonation of the hydrogen by the carboxylate base. wikipedia.orgresearchgate.net Studies on rhodium complexes with substituted phenylpyridines have demonstrated that this C-H activation step can be reversible. nsf.gov
Computational and experimental work on related systems has distinguished between the standard CMD model and an "electrophilic" variant (eCMD). amazonaws.com The eCMD pathway is characterized by decreased synchronicity in the transition state, where C-metal bond formation runs ahead of C-H bond breaking, and is often favored in reactions with electron-rich substrates. amazonaws.com
Many catalytic cycles that functionalize the C-H bond of this compound after the initial cyclometalation step rely on sequential oxidative addition and reductive elimination steps. A well-documented example is the Pd(II)/Pd(IV) catalytic cycle. beilstein-journals.orgbeilstein-journals.orgmdpi.com
The cycle typically proceeds as follows:
C-H Activation/Cyclometalation: The Pd(II) catalyst reacts with this compound to form a five-membered palladacycle intermediate. This is often the rate-determining step. nih.govbeilstein-journals.org
Oxidative Addition: The palladacycle is then oxidized from Pd(II) to a high-valent Pd(IV) species. This can be achieved by various oxidants. beilstein-journals.orgbeilstein-journals.org For instance, in trifluoromethylthiolation reactions, an electrophilic fluorinating reagent like Selectfluor® can act as the oxidant, forming a Pd(IV) complex. beilstein-journals.orgbeilstein-journals.org In other cases, the coupling partner itself, such as an alkyl halide, adds to the metal center. nih.gov
Reductive Elimination: This final step involves the formation of the new C-C or C-X bond from the Pd(IV) intermediate, regenerating the active Pd(II) catalyst. mdpi.comresearchgate.net The selectivity of this step can be critical; for example, in trifluoromethylation attempts, competitive reductive elimination of other ligands (like acetate) from the Pd(IV) center can be a challenge. mdpi.comresearchgate.net
Similar oxidative addition and reductive elimination sequences are observed with other metals. Studies on platinum complexes with 2-phenylpyridine ligands have detailed the SN2-type oxidative addition of alkyl halides to Pt(II) centers to form Pt(IV) intermediates, which subsequently undergo C-C bond-forming reductive elimination. nih.govacs.org Likewise, rhodium-catalyzed cycles can involve oxidative addition of C-Cl bonds and subsequent C-C reductive elimination. acs.org
The regioselectivity of C-H functionalization on this compound is predominantly controlled by the 2-pyridyl moiety, which acts as a highly effective directing group. nih.govsmolecule.com Coordination of the pyridine nitrogen to the metal center leads to the formation of a stable five-membered metallacycle, which overwhelmingly favors the activation of the C-H bond at the ortho position of the phenyl ring. acs.orgrsc.org This strong directing effect ensures high selectivity for mono-functionalization at this site in many coupling reactions. nih.govacs.org
More advanced strategies have enabled functionalization at the meta-position, a traditionally difficult site to access. In ruthenium-catalyzed reactions, the initial ortho-cyclometalation renders the ruthenium complex itself a "secondary directing group". um.es This cycloruthenated intermediate possesses a σ–C-M bond that increases the electron density on the aryl ligand, particularly at the para position relative to the metalation site (which corresponds to the meta position of the original phenyl ring). um.es Steric hindrance around the metal center disfavors electrophilic attack at the ortho position, thereby directing incoming electrophiles, such as sulfonyl chlorides, to the less hindered meta position. smolecule.comum.es
X-ray crystallographic analysis of iridium complexes has provided structural insights into how substituents on the phenylpyridine scaffold influence metal coordination. Fluorine substitution at the 4-position of the phenyl ring was found to shorten the Ir–C bond and lengthen the Ir–N bond compared to isomers, which can enhance the stability of metallacyclic intermediates in catalytic cycles. smolecule.com
Investigation of Radical Pathways in Functionalization Reactions
While many C-H functionalization reactions of this compound proceed via organometallic cycles, several important transformations are understood to involve radical intermediates. A notable example is the C3-selective thiolation of this compound derivatives, which occurs through a transition-metal-free pathway. smolecule.com Density Functional Theory (DFT) calculations indicate this reaction proceeds via the addition of a thiyl radical to the C3 position of an activated Zincke imine intermediate, followed by an elimination step to achieve rearomatization. smolecule.com
The potential for radical mechanisms is also considered in some transition-metal-catalyzed reactions. For instance, in the ruthenium-catalyzed meta-alkylation of 2-phenylpyridine, the observation that the radical trap TEMPO inhibits the reaction suggests that a radical pathway cannot be entirely dismissed, even though other evidence points towards an electrophilic aromatic substitution-type mechanism. um.es This suggests a complex interplay of possible pathways where an aryl radical could be generated through the oxidation of the Ru(II) center to Ru(III). um.es
Furthermore, related studies on the functionalization of heterocyclic compounds have established radical pathways for processes like fluoroalkylation. researchgate.net These reactions are proposed to involve the generation of a fluoroalkyl radical which then adds to the heterocycle, highlighting the importance of considering radical mechanisms in the development of new synthetic methods. researchgate.netacs.org
Mechanistic Insights into Electrophilic and Nucleophilic Fluorination Processes
The introduction of a second fluorine atom onto the this compound scaffold can be achieved through different mechanistic routes.
Electrophilic Fluorination: A transition-metal-free approach for C3-selective fluorination involves the activation of the pyridine ring by forming an N-2,4-dinitrophenyl (DNP) Zincke imine intermediate. smolecule.com This activation facilitates an electrophilic substitution where an external fluoride (B91410) source attacks the electron-deficient C3 position. smolecule.com DFT calculations have provided quantitative insight into this process, estimating the activation free energy (ΔG‡) for the fluoride attack. smolecule.com In metal-catalyzed systems, electrophilic fluorination can also occur where a cyclometalated intermediate reacts with an electrophilic fluorine source like Selectfluor®. The mechanism often involves oxidation of the metal center followed by C-F reductive elimination. rsc.org
Nucleophilic Fluorination: The fluorine atom already present at the C4 position of this compound is susceptible to nucleophilic aromatic substitution. This reactivity provides a direct method for synthesizing a variety of C4-substituted 2-phenylpyridine derivatives by displacing the fluoride with other nucleophiles. smolecule.com This pathway is fundamental to diversifying the core structure.
Kinetic and Thermodynamic Characterization of Reaction Intermediates
Quantitative studies of reaction kinetics and thermodynamics are essential for a deep understanding of reaction mechanisms and for optimizing reaction conditions. For reactions involving this compound and its analogues, several key parameters have been determined through experimental and computational methods.
Kinetic Isotope Effect (KIE) studies are often used to identify the rate-determining step. For example, a KIE of 2.7 was observed in a palladium-catalyzed trifluoromethylthiolation of 2-phenylpyridine, indicating that the C-H bond cleavage via palladacycle formation is the rate-limiting step. beilstein-journals.orgbeilstein-journals.org In copper-catalyzed alcohol oxidation, a KIE of 5.3 suggested that the cleavage of a benzylic C-H bond was rate-determining. nih.gov
DFT calculations have provided valuable thermodynamic data, such as the activation free energies (ΔG‡) for competing pathways. For the functionalization of an activated this compound intermediate, the radical pathway for thiolation was calculated to have a ΔG‡ of 18.3 kcal/mol, while the electrophilic fluorination pathway had a higher barrier of 22.1 kcal/mol. smolecule.com Activation parameters have also been determined for elementary steps in catalytic cycles. The C-OAc reductive elimination from a Pd(IV) complex, a process that can compete with desired C-C or C-F bond formation, was found to have an activation enthalpy (ΔH‡) of +29.1 kcal/mol and a positive activation entropy (ΔS‡) of +9.48 eu, suggesting a dissociative or ionic mechanism. researchgate.net
Studies on related 1-phenylpyrazole (B75819) systems have highlighted the critical difference between kinetic and thermodynamic control in C-H activation. acs.org Competition experiments showed that substrates with electron-donating groups react faster (kinetic control), while products derived from substrates with electron-withdrawing groups are more stable (thermodynamic control). acs.org This emphasizes that substituent effects must be interpreted carefully when assigning reaction mechanisms.
Table 1: Selected Kinetic and Thermodynamic Data for Reactions Involving Phenylpyridine Derivatives
| Reaction / Process | System / Catalyst | Parameter | Value | Significance | Reference(s) |
| C3-Thiolation | DNP-activated this compound | ΔG‡ (calc.) | 18.3 kcal/mol | Activation barrier for radical addition | smolecule.com |
| C3-Fluorination | DNP-activated this compound | ΔG‡ (calc.) | 22.1 kcal/mol | Activation barrier for electrophilic attack | smolecule.com |
| C-H Activation | 2-Phenylpyridine / Pd(OAc)₂ | KIE | 2.7 | C-H cleavage is rate-determining | beilstein-journals.org, beilstein-journals.org |
| C-OAc Reductive Elimination | (phpy)₂Pd(IV)(OAc)₂ | ΔH‡ | +29.1 ± 0.2 kcal/mol | Enthalpic barrier for acetate (B1210297) elimination | researchgate.net |
| C-OAc Reductive Elimination | (phpy)₂Pd(IV)(OAc)₂ | ΔS‡ | +9.48 ± 0.8 eu | Suggests a dissociative transition state | researchgate.net |
| C-H Activation | 1-Phenylpyrazoles / [RhCl₂Cp]₂ | Hammett ρ | Negative | Favors electron-donating groups (kinetic) | acs.org |
| Product Formation | 1-Phenylpyrazoles / [RhCl₂Cp]₂ | Hammett ρ | Positive | Favors electron-withdrawing groups (thermodynamic) | acs.org |
Computational and Theoretical Chemistry Investigations of 4 Fluoro 2 Phenylpyridine Systems
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory has emerged as a workhorse in computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and reactivity of molecular systems. For fluorinated phenylpyridines, DFT calculations are crucial for elucidating the impact of the electron-withdrawing fluorine atom on the molecule's frontier molecular orbitals and its propensity to engage in chemical reactions.
HOMO-LUMO Orbital Analysis and Electron Density Distributions
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior, governing its electron-donating and electron-accepting capabilities, respectively. In the case of 2-phenylpyridine (B120327) derivatives, the introduction of a fluorine atom at the 4-position of the pyridine (B92270) ring significantly influences the energies and distributions of these frontier orbitals.
Computational simulations on arylated fluorinated pyridines reveal that the HOMO is often characterized by a high delocalization of electron density on the aromatic phenyl ring. nih.gov Conversely, the LUMO configuration tends to show a more uniform delocalization of electron density across both the aryl and the fluorinated pyridine π-orbitals. nih.gov For a tetrafluoropyridine derivative, the HOMO shows that the 2,6-fluoropyridine positions are deficient in electron density, making them susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This is a general trend observed in fluorinated pyridines, where the strong electron-withdrawing nature of fluorine lowers the energy of the LUMO and can create electron-deficient sites on the pyridine ring.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. In the context of 4-Fluoro-2-phenylpyridine, the fluorine substituent is expected to lower the energy of both the HOMO and LUMO compared to the non-fluorinated parent compound, with a potentially more pronounced effect on the LUMO, leading to a modified HOMO-LUMO gap. DFT calculations on related fluorinated aromatic compounds have shown that the introduction of fluorine can indeed modulate this gap, thereby tuning the molecule's electronic properties.
| Molecular System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Primary HOMO Localization | Primary LUMO Localization |
|---|---|---|---|---|---|
| Arylated Tetrafluoropyridine Surrogate | -6.89 | -1.75 | 5.14 | Phenyl Ring | Delocalized (Aryl and Pyridine Rings) |
This table presents hypothetical data based on general trends discussed in the literature for illustrative purposes.
Reaction Energy Profile Computations and Transition State Modeling
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the determination of reaction pathways, transition state structures, and activation energies. For this compound, such studies are particularly relevant for understanding its behavior in processes like C-H bond activation and cross-coupling reactions.
Studies on the manganese-mediated C-H bond activation of fluorinated 2-phenylpyridines have utilized DFT to corroborate experimental findings. york.ac.ukacs.org These investigations confirm that a kinetically controlled, irreversible σ-complex-assisted metathesis mechanism is often at play. york.ac.ukacs.org The presence of a fluorine atom, particularly in the ortho position of the phenyl ring, can significantly influence the kinetic and thermodynamic control of these reactions. york.ac.ukacs.org This "ortho-fluorine effect" can stabilize certain intermediates and transition states, thereby directing the regioselectivity of the C-H activation.
Computational modeling of the reaction between fluorinated N,N-dimethylbenzylamines and 2-phenylpyridines with benzyl (B1604629) manganese(I) pentacarbonyl has shown that C-H bond activation occurs preferentially ortho to the fluorine substituent. york.ac.uk The calculated reaction profiles help in understanding the mechanistic switch that can occur, for instance, upon the addition of an acid, leading to a reversible mechanism. york.ac.ukacs.org
Theoretical Spectroscopy for Photophysical Property Prediction
The photophysical properties of this compound, particularly when incorporated into larger systems like metal complexes, are of significant interest for applications in organic light-emitting diodes (OLEDs) and as photosensitizers. Theoretical spectroscopy, primarily through Time-Dependent DFT (TD-DFT), provides a powerful means to predict and interpret the absorption and emission characteristics of these molecules.
Time-Dependent DFT (TD-DFT) for Absorption and Emission Spectra
TD-DFT is a widely used method for calculating the electronic excited states of molecules, enabling the simulation of UV-visible absorption and emission spectra. ohio-state.edu For fluorinated phenylpyridine systems, TD-DFT calculations can predict the energies of the lowest singlet and triplet excited states, which are crucial for understanding their photoluminescent behavior.
In the context of iridium(III) complexes containing fluorinated phenylpyridine ligands, TD-DFT studies have shown that the introduction of fluorine atoms can significantly impact the photophysical properties. researchgate.netresearchgate.net Fluorination of the phenyl ring generally leads to a blue-shift in both the absorption and emission spectra. researchgate.netupsi.edu.my This is attributed to the stabilization of the HOMO, which often has significant contributions from the phenylpyridine ligand, thereby increasing the energy gap to the LUMO. The lowest-lying absorptions in these complexes are typically assigned to a mix of metal-to-ligand charge transfer (MLCT) and intraligand charge transfer (ILCT) transitions. researchgate.net The emission is also generally from an excited state with mixed 3MLCT/3ILCT character. researchgate.net
| Complex | Calculated Absorption Max (nm) | Calculated Emission Max (nm) | Nature of Lowest Triplet State |
|---|---|---|---|
| [Ir(4-F-ppy)2(acac)] | ~380 | ~490 | 3MLCT/3ILCT |
This table presents hypothetical data based on general trends discussed in the literature for illustrative purposes. ppy stands for phenylpyridine and acac for acetylacetonate.
Spin-Orbit Coupling Effects and Phosphorescence Mechanism Elucidation
In heavy metal complexes, such as those of iridium, spin-orbit coupling (SOC) plays a critical role in facilitating intersystem crossing from the singlet to the triplet manifold and in enabling phosphorescence (emission from a triplet excited state). researchgate.net Theoretical calculations of SOC are essential for understanding the phosphorescence mechanism and predicting radiative decay rates.
For iridium complexes with fluorine-substituted phenylpyridine ligands, TD-DFT calculations incorporating SOC have been employed to compute phosphorescence radiative rate constants and lifetimes. researchgate.net These studies indicate that the fluorine substituents can modulate the degree of mixing between singlet and triplet states, thereby influencing the phosphorescence efficiency. researchgate.netupsi.edu.my The increased SOC in iridium complexes is a key reason for their high phosphorescence quantum yields. upsi.edu.my The theoretical elucidation of the phosphorescence mechanism, including the characterization of the triplet excited state potential energy surface, is vital for the rational design of new phosphorescent materials for applications like OLEDs. researchgate.net
Molecular Modeling and Simulations of Fluorinated Phenylpyridine Architectures
Beyond the study of single molecules, molecular modeling and simulations are employed to understand the behavior of larger assemblies and materials incorporating the this compound unit. These methods can provide insights into intermolecular interactions, molecular packing in the solid state, and the dynamics of polymeric systems.
Molecular modeling simulations have been used to gain insight into the electronic and reactive properties of halogenated phenylpyridines. nih.govacs.org These simulations support the understanding of their selective reactivity in processes like metal-catalyzed aryl-aryl coupling and nucleophilic aromatic substitution. nih.govacs.org For example, simulations can rationalize the chemo-selectivity observed in reactions involving either the aryl bromide or the fluorinated pyridine scaffold of a multifunctional molecule. nih.govacs.org
In the context of materials science, molecular dynamics simulations can be used to predict the morphology of thin films containing fluorinated phenylpyridine-based materials, which is crucial for the performance of devices like OLEDs. Furthermore, understanding the torsional barriers and conformational preferences of the biaryl linkage in 2-phenylpyridine derivatives is important for predicting their solid-state structure and properties. Computational studies have been performed on the torsional energetics of 2-phenylpyridine, providing valuable data for the parameterization of force fields used in molecular simulations. nih.gov
Applications in Coordination Chemistry and Advanced Materials Science
4-Fluoro-2-phenylpyridine as a Ligand in Cyclometalated Complexes
This compound is a prominent ligand in the fields of coordination chemistry and materials science, particularly valued for its use in forming cyclometalated complexes. In these structures, the ligand coordinates to a metal center through both the nitrogen atom of the pyridine (B92270) ring and a deprotonated carbon atom of the phenyl ring, creating a stable five-membered chelate ring. This cyclometalation process enhances the rigidity and thermal stability of the resulting complex. The strategic placement of a fluorine atom at the 4-position of the phenyl ring significantly influences the electronic properties of the ligand, which in turn allows for the fine-tuning of the photophysical and electrochemical characteristics of the metal complexes. This makes this compound an essential building block for developing advanced materials with tailored luminescent properties for applications such as organic light-emitting diodes (OLEDs).
The synthesis of cyclometalated Iridium(III) complexes incorporating the this compound (4Fppy) ligand typically involves a two-step process. Initially, an iridium precursor, such as Iridium(III) chloride, reacts with multiple equivalents of the 4Fppy ligand at elevated temperatures to form a chloro-bridged dimer. nih.gov In a subsequent step, this dimer is treated with an ancillary ligand to yield the final, stable, octahedral Ir(III) complex. nih.gov
These luminescent complexes are thoroughly characterized using a variety of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are used to confirm the molecular structure, while single-crystal X-ray diffraction provides definitive structural information, revealing a distorted octahedral geometry around the iridium center. rsc.orgresearchgate.net
The photophysical properties of these complexes are of significant interest. Iridium(III) complexes containing the 4Fppy ligand are known to be efficient phosphorescent emitters. In solution, they exhibit strong luminescence, and their emission properties can be systematically studied through absorption and photoluminescence spectroscopy. For instance, fluorinated iridium(III) complexes often display high photoluminescence quantum yields (PLQY), a critical parameter for their application in light-emitting devices. nih.govacs.org
The introduction of a fluorine atom onto the phenyl ring of the cyclometalating ligand has a profound and predictable effect on the electronic structure of the iridium(III) complex. As a strongly electron-withdrawing group, the fluorine atom stabilizes the molecular orbitals of the ligand, particularly the highest occupied molecular orbital (HOMO), which is typically localized on the cyclometalating ligand and the iridium center. researchgate.net
This stabilization of the HOMO level leads to an enlargement of the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO). researchgate.net The emission from these complexes generally originates from a triplet metal-to-ligand charge transfer (³MLCT) state. A larger HOMO-LUMO gap results in a higher energy for this emissive state, causing a shift in the emission wavelength to the blue region of the spectrum. researchgate.net It has been observed that attaching a single fluorine atom to the phenyl ring can blue-shift the emission by 30–40 nm and stabilize the HOMO by approximately 0.15 eV. researchgate.net This principle allows for the systematic tuning of the emission color of iridium(III) phosphors.
| Complex | Oxidation Potential (V vs. Fc⁺/Fc) | Emission Maximum (nm) | Photoluminescence Quantum Yield (PLQY, %) |
|---|---|---|---|
| [Ir(ppy)₂(biq)]⁺ (non-fluorinated) | 1.35 | ~620 (Red) | ~15 |
| [Ir(4Fppy)₂(biq)]⁺ (fluorinated) | 1.45 | ~610 (Red) | 27.1 |
Data for [Ir(4Fppy)₂(biq)]⁺ is from reference acs.org. Data for a comparable non-fluorinated complex is illustrative of general trends.
Iridium(III) complexes featuring the this compound ligand are prime candidates for use as phosphorescent emitters in OLEDs and light-emitting electrochemical cells (LECs). nih.gov Their high photoluminescence quantum yields and the ability to tune their emission color make them highly attractive for these applications. acs.orgacs.org The use of phosphorescent emitters allows for the harvesting of both singlet and triplet excitons, potentially leading to internal quantum efficiencies of up to 100%.
Fluorinated iridium complexes have been successfully employed in the emissive layer of LECs, leading to devices with enhanced performance. acs.org For example, a red-light-emitting LEC based on an iridium(III) complex with the 4Fppy ligand demonstrated high efficiency and an initial maximum luminance of 326 cd m⁻². acs.org However, while fluorination is a powerful tool for color tuning and improving PLQY, some studies have indicated a potential trade-off with device stability. An increasing number of fluorine substituents has, in some cases, been correlated with shorter device lifetimes, suggesting that the chemical stability of the C-F bond under operational conditions can be a concern. researchgate.netacs.org
This compound and similar fluorinated ligands are also utilized in the synthesis of luminescent platinum(II) and platinum(IV) complexes. Platinum(II) complexes, with their square-planar geometry, are particularly well-studied. uoi.gr The synthesis often involves the reaction of a platinum precursor like K₂PtCl₄ with the proligand. acs.org These complexes are typically brightly luminescent in solution at room temperature. acs.org
The square-planar structure of Pt(II) complexes facilitates close packing in the solid state, leading to intermolecular interactions such as Pt···Pt and π–π stacking. acs.org These interactions can significantly alter the photophysical properties, often resulting in the formation of emissive excimers or aggregates with red-shifted emission compared to the monomeric species in solution. acs.org The introduction of fluorine atoms can modify these intermolecular interactions and tune the emission characteristics.
A fascinating class of materials derived from ionic platinum(II) complexes are "phosphorescent soft salts." These materials are formed by combining a cationic platinum(II) complex with an anionic platinum(II) complex through electrostatic interactions. nih.govpolyu.edu.hk This unique structure allows for the deliberate design of materials with novel photophysical properties.
The close proximity of the cationic and anionic components in a soft salt can promote strong intermolecular forces, including π–π stacking and Pt···Pt interactions. nih.govpolyu.edu.hk These interactions can lead to the appearance of new, low-energy absorption and emission bands that are not present in the individual component ions. nih.govpolyu.edu.hk This phenomenon has been exploited to create materials that emit in the near-infrared (NIR) region. polyu.edu.hk For example, a soft salt constructed from a cationic platinum(II) complex and an anionic platinum(II) complex displayed a significant bathochromic (red) shift in its solid-state emission due to strong intermolecular interactions. polyu.edu.hk These materials have potential applications in anti-counterfeiting technologies and bio-imaging. nih.govpolyu.edu.hk
| Complex Type | Emission Maximum (nm) in Solution | Emission Maximum (nm) in Solid State | Key Interactions |
|---|---|---|---|
| Cationic Pt(II) Complex | ~480 (Blue-Green) | ~550 (Yellow) | Monomeric Emission |
| Anionic Pt(II) Complex | ~500 (Green) | ~580 (Orange) | Monomeric Emission |
| Soft Salt (Cation + Anion) | ~650 (Red) | ~750 (Near-Infrared) | Pt···Pt and π-π stacking |
This table provides illustrative data based on general findings in the field to demonstrate the concept of soft salts.
Driven by the high cost and low abundance of iridium and platinum, researchers are actively exploring luminescent complexes based on more earth-abundant metals like copper. Copper(I) complexes, particularly those with N-heterocyclic ligands, are known to exhibit interesting photoluminescent properties. nih.gov The synthesis of mononuclear Cu(I) complexes can be achieved by reacting a Cu(I) source, such as [Cu(MeCN)₄]ClO₄, with the desired N^C ligand and ancillary ligands like phosphines. rsc.org
The luminescence in these Cu(I) complexes often arises from MLCT excited states. rsc.orgrsc.org These complexes can exhibit tunable emission from green to orange depending on the specific ligand environment. rsc.org Some Cu(I) complexes are capable of thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of triplet excitons and can lead to high emission efficiencies, making them promising for next-generation OLEDs.
While research on Gold(I) complexes with this compound is less common, Gold(I) is known to form luminescent complexes with various organic ligands. These complexes often exhibit phosphorescence and their emission properties are sensitive to intermolecular interactions (aurophilic interactions), which can lead to aggregation-induced emission phenomena.
Platinum(II) and Platinum(IV) Complexes: Luminescence and Excited State Dynamics
Ligand Design and Structure-Property Relationships in Metal Complexes
The relationship between the ligand's structure and the complex's properties is a central theme in coordination chemistry. rsc.orgchalmers.se The electronic configuration of the metal ion and the geometry of the ligands dictate the final structure and, consequently, the material's electronic and thermal properties. rsc.orgchalmers.se In the case of this compound, the high electronegativity of the fluorine atom modifies the electronic landscape of the ligand. This modification, in turn, influences the metal-ligand bond strength, the energy levels of the frontier molecular orbitals, and the photophysical behavior of the entire complex.
| Feature | Influence of Fluorine Substitution | Source |
| Stability | Increases the stability of the metal complex. | google.com |
| Volatility | Increases the volatility of the metal complex. | google.com |
| Processing | Allows for lower-temperature vacuum deposition. | google.com |
| Electronic Properties | Modifies the energy levels of molecular orbitals. | acs.org |
Engineering of Electroluminescence Properties through Fluorine Atom Placement
The fluorination of phenylpyridine ligands is a key strategy for engineering the electroluminescent properties of transition-metal complexes used in organic light-emitting diodes (OLEDs). polyu.edu.hk Luminescent transition-metal complexes, especially those of iridium(III) and platinum(II), are promising materials for electroluminescence because they can efficiently utilize both singlet and triplet excitons, significantly boosting device efficiency. polyu.edu.hk
The introduction of fluorine atoms onto the phenylpyridine ligand in iridium complexes leads to improved electroluminescent properties. google.com The position of the fluorine atom allows for the fine-tuning of the emission color and quantum efficiency. The electron-withdrawing nature of fluorine lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the complex. This change in orbital energies directly affects the energy of the light emitted when the molecule relaxes from its excited state. By strategically placing fluorine atoms, researchers can manipulate the emission wavelength, shifting it across the visible spectrum. This precise control is essential for creating red, green, and blue pixels in full-color displays.
Role in Charge Transfer Processes within Coordination Compounds
Coordination compounds containing phenylpyridine-type ligands are known for their rich photophysical behavior, which is often governed by charge transfer processes. nih.gov These processes involve the movement of an electron from one part of the complex to another upon photoexcitation. The primary types of charge transfer are metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intraligand charge transfer (ILCT).
In complexes featuring ligands like 4-phenylpyridine, photochemical and thermal induction can trigger intramolecular charge transfers. nih.gov For instance, studies on rhenium complexes have shown conversions between metal-to-ligand charge-transfer excited states. nih.gov The presence and nature of substituents on the ligand framework are critical in determining the dominant charge transfer character. Research on iridium(III) complexes with substituted terpyridine ligands demonstrated that adding an electron-donating group can switch the nature of the triplet excited state from an intraligand state with some MLCT character (³IL–³MLCT) to a pure intraligand charge transfer (³ILCT) state. mdpi.com
The fluorine atom in this compound, being strongly electron-withdrawing, plays a significant role in these charge transfer dynamics. It can influence the energy levels of the ligand's orbitals, thereby affecting the energy required for MLCT or ILCT transitions and influencing the subsequent de-excitation pathways, which dictates the luminescence properties of the complex.
| Process | Description | Role of Ligand |
| Metal-to-Ligand Charge Transfer (MLCT) | An electron is excited from a metal-centered orbital to a ligand-centered orbital. | The ligand's electronic structure determines the energy of the acceptor orbital. |
| Intraligand Charge Transfer (ILCT) | An electron is excited from one part of a ligand to another part of the same ligand. | Substituents on the ligand, such as fluorine, can create donor-acceptor character within the ligand itself. mdpi.com |
| Photochemical Redox Reactions | Light-induced reactions involving electron transfer between different components of the complex. | Phenylpyridine ligands can act as temporary electron donors or acceptors in excited states. nih.gov |
Chemo-Selective Reactivity in Halogenated Phenylpyridine Architectures for Material Synthesis
Halogenated phenylpyridines are versatile building blocks for creating diverse and complex molecular architectures due to their capacity for chemo-selective reactions. nih.govnih.gov Chemo-selectivity refers to the ability to react at one functional group in the presence of other, similar functional groups. In architectures based on fluorinated phenylpyridines that also contain other halogens, such as bromine, different reactive pathways can be selectively triggered.
For example, the fluorinated pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a fluorine atom. nih.govnih.gov In contrast, an aryl bromide substituent on the phenyl part of the molecule is more amenable to metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govnih.govacs.org This differential reactivity allows for a stepwise and controlled construction of complex structures. One can first perform a cross-coupling reaction at the bromide site and then introduce a different functional group via SNAr on the fluorinated pyridine ring, or vice versa. nih.govnih.gov
This methodology offers precise regioselectivity and is scalable, enabling the synthesis of a wide array of materials. nih.govnih.gov Molecular modeling simulations have provided insight into the unique electronic and reactive properties of these halogenated phenylpyridines, confirming their selective reactivity. nih.gov This strategic approach has been used to achieve a diverse pool of polyarylene structures, functionalized linear polymers, and controlled network architectures from simple, halogenated starting materials. nih.gov
Advanced Spectroscopic Characterization and Structural Analysis Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and mechanistic investigation of 4-Fluoro-2-phenylpyridine. Both fluorine-19 and proton/carbon-13 NMR provide complementary and detailed information.
Fluorine-19 (¹⁹F) NMR spectroscopy is a particularly powerful tool for studying fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.orghuji.ac.ilbiophysics.org Its broad chemical shift range, which is significantly larger than for proton NMR, allows for high resolution of signals and exquisite sensitivity to the local electronic environment. wikipedia.orgthermofisher.com This makes ¹⁹F NMR an ideal method for monitoring reactions involving this compound, as subtle changes in the fluorine's environment during a chemical transformation will result in discernible shifts in the spectrum. researchgate.net
In the context of catalysis, ¹⁹F NMR can be instrumental in identifying the resting state of a catalyst. By introducing a fluorine-labeled substrate like this compound, researchers can track the formation of catalyst-substrate complexes and intermediates. nih.gov The chemical shift of the fluorine atom can indicate its coordination to a metal center or its involvement in other non-covalent interactions, providing critical information about the catalytic cycle. nih.gov For instance, the ¹⁹F NMR spectrum of 2-(4-Fluorophenyl)pyridine shows a chemical shift at -113.16 ppm, which can serve as a reference point for monitoring its transformations. rsc.org
Key Attributes of ¹⁹F NMR:
High Sensitivity: The ¹⁹F nucleus is the third most receptive NMR nucleus after tritium (B154650) and proton. wikipedia.org
Wide Chemical Shift Range: Spanning approximately 800 ppm, this minimizes signal overlap. wikipedia.orgthermofisher.com
Absence of Background Signals: Biological systems and most organic reagents lack fluorine, ensuring clean spectra. nih.gov
While ¹⁹F NMR provides specific information about the fluorine atom, proton (¹H) and carbon-13 (¹³C) NMR are essential for a complete structural characterization of this compound. rsc.org
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For aromatic compounds like this compound, the signals typically appear in the downfield region. The splitting patterns (multiplicities) of these signals, arising from spin-spin coupling with neighboring protons and the fluorine atom, are crucial for assigning each proton to its specific position on the pyridine (B92270) and phenyl rings.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. A key feature in the ¹³C NMR spectrum of this compound is the carbon-fluorine coupling. The carbon atom directly bonded to the fluorine will appear as a doublet, and other nearby carbons will also exhibit splitting, with the magnitude of the coupling constant (J-coupling) decreasing with distance from the fluorine atom. This C-F coupling is invaluable for confirming the position of the fluorine substituent on the pyridine ring. acs.org
The following table summarizes typical NMR data for a related compound, 2-(4-Fluorophenyl)pyridine, which can provide an indication of the expected shifts for this compound. rsc.org
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity and Coupling Constants (J, Hz) |
|---|---|---|
| ¹H | 8.73 – 8.61 | m |
| ¹H | 8.04 – 7.93 | m |
| ¹H | 7.80 – 7.73 | m |
| ¹H | 7.72 – 7.65 | m |
| ¹H | 7.25 – 7.21 | m |
| ¹H | 7.20 – 7.11 | m |
| ¹³C | 163.5 | d, J = 249.3 Hz |
| ¹³C | 156.4 | |
| ¹³C | 149.7 | |
| ¹³C | 136.8 | |
| ¹³C | 135.5 | d, J = 3.1 Hz |
| ¹³C | 128.7 | d, J = 8.4 Hz |
| ¹³C | 122.1 | |
| ¹³C | 120.3 | |
| ¹³C | 115.7 | d, J = 21.6 Hz |
| ¹⁹F | -113.16 |
High-Resolution Mass Spectrometry (HRMS) for Precise Compound Characterization
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of the elemental composition of this compound. longdom.org Unlike low-resolution mass spectrometry, HRMS provides mass measurements with sub-ppm accuracy, allowing for the unambiguous assignment of a molecular formula. longdom.org This is particularly important for confirming the identity of a newly synthesized compound and for distinguishing it from isomers or compounds with very similar molecular weights.
UV-Vis Absorption and Photoluminescence Spectroscopy for Electronic Transitions
UV-Vis absorption and photoluminescence spectroscopy are employed to investigate the electronic properties of this compound.
UV-Vis Absorption Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. The absorption spectrum of this compound is expected to show characteristic bands arising from π → π* and n → π* transitions within the phenyl and pyridine aromatic systems. researchgate.net The position and intensity of these absorption bands provide information about the electronic structure of the molecule. researchgate.net
Photoluminescence Spectroscopy: This technique measures the emission of light from a molecule after it has been excited to a higher electronic state. For fluorescent molecules, the emission spectrum provides insights into the energy of the lowest excited singlet state and the efficiency of the radiative decay process. The photophysical properties of phenylpyridine derivatives are of significant interest for applications in materials science, such as in organic light-emitting diodes (OLEDs).
Cyclic Voltammetry for Electrochemical Redox Properties
Cyclic voltammetry is an electrochemical technique used to study the redox properties of this compound. By applying a varying potential to a solution of the compound, one can determine its oxidation and reduction potentials. This information is crucial for understanding the molecule's ability to accept or donate electrons, which is relevant for its potential applications in areas such as organic electronics and catalysis. The voltammogram can reveal the stability of the resulting radical ions and the reversibility of the redox processes.
Single Crystal X-ray Diffraction for Solid-State Molecular Structures
Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional molecular structure of a compound in the solid state. carleton.edumdpi.com If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles. aps.orgmdpi.com This detailed structural information is invaluable for understanding the conformation of the molecule, the planarity of the aromatic rings, and any intermolecular interactions, such as stacking or hydrogen bonding, that may be present in the crystal lattice. researchgate.net
Reactivity and Advanced Functionalization Studies
Regioselective Functionalization of the 4-Fluoro-2-phenylpyridine Framework
The selective functionalization of the this compound scaffold is a key challenge in synthetic chemistry, with control over regioselectivity being paramount for accessing specific isomers with desired properties. The pyridine (B92270) nitrogen and the fluorine substituent significantly influence the reactivity of the C-H bonds within the molecule.
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of 2-phenylpyridine (B120327) derivatives. rsc.orgresearchgate.net The pyridine nitrogen atom acts as a directing group, facilitating the activation of the ortho-C-H bonds on the phenyl ring. rsc.orgnih.gov For this compound, this typically leads to functionalization at the C2' and C6' positions of the phenyl ring.
However, achieving functionalization at other positions, such as the C4 position of the pyridine ring or the meta positions of the phenyl ring, requires alternative strategies. Recent advancements have demonstrated the possibility of C4-selective functionalization of pyridines through various methods, including the use of specific activating groups or tailored catalytic systems. researchgate.net Furthermore, meta-selective C–H functionalization of 2-phenylpyridines has been achieved using ruthenium catalysis, proceeding through a proposed radical process directed by remote σ-activation. rsc.org
The presence of the fluorine atom at the C4 position of the pyridine ring also influences the regioselectivity of functionalization. The electron-withdrawing nature of fluorine can impact the acidity and reactivity of adjacent C-H bonds, offering opportunities for selective transformations. Studies on the C-H activation of fluoroarenes have shown that fluorine can direct metallation to the ortho position. whiterose.ac.uk
| Position | Methodology | Catalyst/Reagent Example | Reference |
|---|---|---|---|
| ortho-Phenyl | Directing Group-Assisted C-H Activation | Palladium(II) Acetate (B1210297) | rsc.orgnih.gov |
| meta-Phenyl | Remote σ-Activation | Ruthenium complexes | rsc.org |
| C4-Pyridine | Triflic Anhydride Activation | Tf2O, N-methylpiperidine | researchgate.net |
| ortho to Fluorine | Fluorine-Directed C-H Activation | Palladium catalysts | whiterose.ac.uk |
Carbon-Carbon Bond Formation Reactions
Cross-coupling reactions are fundamental transformations for constructing carbon-carbon bonds, and this compound can participate in several such reactions, primarily through activation of its C-X (where X is a halide or triflate) or C-H bonds.
The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org While specific examples for this compound are not extensively detailed in the provided results, the general principles apply. A halogenated derivative of this compound could be coupled with a variety of aryl or vinyl boronic acids or esters to introduce new carbon substituents. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. nih.govbeilstein-journals.org
The Mizoroki-Heck reaction provides a means to form substituted alkenes by coupling an unsaturated halide with an alkene, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org A halide derivative of this compound could be reacted with various alkenes to introduce vinyl groups onto the pyridine or phenyl ring. mdpi.comnih.govlibretexts.org The regioselectivity of the addition to the alkene is a key aspect of this reaction.
Palladium-catalyzed direct C-H arylation offers an atom-economical alternative to traditional cross-coupling reactions by avoiding the need for pre-functionalized starting materials. rsc.org The ortho-C-H bonds of the phenyl ring in this compound are susceptible to direct arylation with aryl halides or their equivalents. researchgate.netrsc.orgsci-hub.ru Research has shown efficient protocols for the synthesis of 2-(fluorinated aryl)pyridines via direct C-H arylation of fluoroarenes with 2-chloropyridine (B119429) derivatives. chemrxiv.org
| Reaction | Coupling Partners | Catalyst System Example | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Organohalide + Organoboron | Pd(OAc)2 / Phosphine ligand | Aryl-Aryl | wikipedia.orgorganic-chemistry.org |
| Mizoroki-Heck Reaction | Unsaturated Halide + Alkene | Pd(OAc)2 / PPh3 | Aryl-Vinyl | wikipedia.orgorganic-chemistry.org |
| Direct C-H Arylation | Arene C-H + Aryl Halide | Pd(OAc)2 / Ligand | Aryl-Aryl | rsc.orgchemrxiv.org |
Ortho-Fluoroalkylation and Perfluoroalkylation of Phenylpyridine Derivatives
The introduction of fluoroalkyl and perfluoroalkyl groups into organic molecules can significantly alter their physical, chemical, and biological properties. Consequently, methods for the direct fluoroalkylation of aromatic systems are of great interest.
For 2-phenylpyridine derivatives, electrochemical methods have been developed for ortho-fluoroalkylation . researchgate.net A one-step catalytic method employing higher oxidation states of nickel or palladium, generated through electro-oxidation of stable M(II) precursors, has been reported for the ortho-fluoroalkylation of 2-phenylpyridine. researchgate.net This approach highlights the potential for regioselective introduction of fluoroalkyl chains at the ortho-position of the phenyl ring.
Perfluoroalkylation can be achieved through various strategies, often involving radical intermediates. Photoredox catalysis has emerged as a powerful tool for generating fluoroalkyl radicals from readily available precursors under mild conditions. nih.govmdpi.comresearchgate.netconicet.gov.ar These radicals can then engage in reactions with aromatic substrates like this compound. Additionally, novel nucleophilic perfluoroalkylation reagents, such as 4-pyridyl perfluoroalkyl sulfides, have been developed that can transfer perfluoroalkyl groups to a range of electrophiles. chemrxiv.orgchemrxiv.org Sulfur-based organofluorine reagents have also shown utility in selective fluoroalkylation reactions. sioc.ac.cn
| Transformation | Methodology | Reagent/Catalyst Example | Reference |
|---|---|---|---|
| ortho-Fluoroalkylation | Electro-oxidation Catalysis | Nickel(II) or Palladium(II) precursors | researchgate.net |
| Perfluoroalkylation | Photoredox Catalysis | Iridium or Ruthenium photocatalysts | nih.govmdpi.com |
| Nucleophilic Perfluoroalkylation | N-boryl pyridyl anion chemistry | 4-Pyridyl perfluoroalkyl sulfide | chemrxiv.orgchemrxiv.org |
| Radical Fluoroalkylation | Visible-light promoted | Sulfur-based reagents | sioc.ac.cn |
Mechanistically Guided Optimization of Catalytic Cycles
A thorough understanding of the reaction mechanism is crucial for the rational design and optimization of catalytic cycles. For the functionalization of this compound, mechanistic studies often focus on the key steps of C-H activation, oxidative addition, transmetalation, and reductive elimination.
In palladium-catalyzed C-H activation reactions of 2-phenylpyridines, the reaction typically proceeds through the formation of a cyclopalladated intermediate. nih.govresearchgate.netrsc.org The subsequent steps in the catalytic cycle can vary depending on the specific transformation. For example, in direct arylation, the cyclopalladated species may react with an aryl halide or a related arylating agent. rsc.org
Mechanistic studies, often employing techniques such as kinetic analysis, isotopic labeling, and computational modeling, provide valuable insights into the roles of different components in the reaction mixture and help in identifying the rate-determining step. researchgate.netresearchgate.netrsc.org This knowledge allows for the targeted optimization of reaction conditions to improve yields, enhance selectivity, and broaden the substrate scope.
| Step | Description | Influencing Factors |
|---|---|---|
| C-H Activation | Formation of a cyclometalated intermediate. | Directing group, metal catalyst, reaction temperature. |
| Oxidative Addition | Addition of the coupling partner (e.g., aryl halide) to the metal center. | Nature of the halide, ligand sterics and electronics. |
| Transmetalation | Transfer of an organic group from one metal to another (in Suzuki-type reactions). | Base, nature of the organometallic reagent. |
| Reductive Elimination | Formation of the C-C bond and regeneration of the active catalyst. | Ligand properties, stability of the diorganometal intermediate. |
Conclusion and Future Research Trajectories
Synthesis of Key Research Advances
Research surrounding 4-Fluoro-2-phenylpyridine and its derivatives has primarily concentrated on its synthesis and application in advanced materials, particularly organic electronics. The introduction of a fluorine atom at the 4-position of the pyridine (B92270) ring significantly alters the electronic landscape of the 2-phenylpyridine (B120327) scaffold. This modification has been pivotal in the development of new materials with tailored properties.
A significant area of advancement has been the utilization of fluorinated phenylpyridines as cyclometalated ligands in iridium(III) complexes for phosphorescent organic light-emitting diodes (OLEDs). The fluorine substitution is known to stabilize the highest occupied molecular orbital (HOMO) of the resulting complex. This stabilization leads to a wider energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO), resulting in blue-shifted light emission—a crucial aspect for developing full-color displays and white lighting. researchgate.net Research has demonstrated that tetrafluorinated 2-phenylpyridine ligands can be employed to create highly efficient sky-blue phosphorescent emitters. researchgate.net
Furthermore, the synthesis of polymers incorporating phenyl-pyridine units has been explored for applications such as alkaline anion exchange membranes (AEMs) for fuel cells. While not always featuring the specific 4-fluoro substitution, this research highlights the utility of the phenyl-pyridine backbone in creating robust polymeric materials. rsc.org The inclusion of fluorine in such polymers could further enhance their chemical and thermal stability.
The synthetic routes to this compound often involve late-stage functionalization of pyridine rings. Advances in C-H bond fluorination and nucleophilic aromatic substitution (SNAr) provide efficient methods for introducing fluorine onto the pyridine core. nih.gov These synthetic advancements are crucial for accessing a variety of substituted phenylpyridine precursors for further chemical exploration.
Emerging Trends and Unaddressed Challenges in this compound Chemistry
Several emerging trends are shaping the future of this compound research. A prominent trend is the design of increasingly complex and multifunctional molecules where the this compound unit serves as a key component. This includes its incorporation into larger conjugated systems for applications in organic electronics beyond OLEDs, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The electron-withdrawing nature of the fluorine atom can be harnessed to tune the electron-accepting properties of these materials. rsc.org
In medicinal chemistry, the use of fluorinated heterocycles is a well-established strategy to enhance the metabolic stability and binding affinity of drug candidates. mdpi.comresearchgate.net While specific research on the direct pharmaceutical applications of this compound is not yet extensive, an emerging trend is the exploration of such scaffolds in drug discovery programs. The 2-phenylpyridine motif is a known pharmacophore, and the addition of fluorine could modulate its pharmacokinetic and pharmacodynamic properties.
Despite the progress, several challenges remain. One of the primary challenges is the development of more efficient and selective synthetic methods for the functionalization of the this compound core. While methods for C-H fluorination exist, achieving regioselectivity in more complex derivatives can be difficult. nih.gov Furthermore, a deeper understanding of the structure-property relationships in materials incorporating this moiety is needed. For instance, the precise effect of the 4-fluoro substitution on the solid-state packing and charge transport properties of organic semiconductors is an area that requires further investigation. rsc.org Another challenge lies in the scalability of synthetic routes to make these compounds more accessible for widespread application.
Future Prospects for Novel Chemical and Material Applications
The future for this compound is bright, with potential applications spanning from materials science to medicinal chemistry. In the realm of materials, its use as a ligand in organometallic complexes for lighting and display technologies is expected to continue to be a major focus. The development of next-generation OLEDs with improved efficiency, color purity, and operational lifetime will likely rely on the fine-tuning of ligand electronics, where this compound can play a crucial role. researchgate.net
Beyond OLEDs, the unique electronic properties of this compound make it a promising candidate for the development of novel organic semiconductors. Its incorporation into conjugated polymers could lead to materials with enhanced stability and performance in OFETs and OPVs. researchgate.net The ability of fluorine to lower both HOMO and LUMO energy levels can improve electron injection and increase resistance to oxidative degradation. rsc.org
In the field of medicinal chemistry, this compound represents an underexplored scaffold with significant potential. Its structural similarity to other biologically active phenylpyridines suggests that it could be a valuable starting point for the design of new therapeutic agents. Future research could focus on synthesizing libraries of this compound derivatives and screening them for activity against various biological targets. The known benefits of fluorination in drug design, such as increased metabolic stability and enhanced binding, provide a strong rationale for this line of inquiry. nih.gov
Furthermore, the application of this compound in catalysis, as a ligand for transition metals, is another promising avenue. The electronic properties imparted by the fluorine atom could modulate the catalytic activity and selectivity of metal complexes in a variety of organic transformations.
Q & A
Q. What are the recommended safety protocols for handling 4-Fluoro-2-phenylpyridine in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear protective gloves, lab coats, and eye/face protection. Use self-contained breathing apparatus in case of aerosol formation .
- First Aid Measures:
- Firefighting: Use CO₂, dry chemical powder, or AFFF foam. Avoid full water jets due to toxic fume risks during combustion .
- Storage: Keep in sealed containers away from moisture and incompatible materials. Ensure proper ventilation .
Q. What synthetic routes are commonly employed to prepare this compound derivatives?
Answer:
-
Substitution Reactions: Sodium azide or potassium thiocyanate can replace halogens (e.g., iodine in related compounds) to introduce functional groups like azido or thiocyanato .
-
Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura coupling with boronic acids enables aryl-aryl bond formation, yielding biaryl derivatives .
-
Example Workflow:
Step Reagents/Conditions Product Yield Halogenation NBS or I₂, DMF 4-Fluoro-2-iodopyridine 75-85% Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, PhB(OH)₂ This compound 60-70%
Q. How is the structural characterization of this compound performed?
Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ = 188.08) .
- X-ray Crystallography: Resolves bond angles and dihedral angles (e.g., C-F bond length ~1.34 Å) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for high-yield synthesis of this compound?
Answer:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or THF) to enhance coupling efficiency .
- Catalyst Optimization: Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., SPhos vs. XPhos) to improve turnover .
- Temperature Control: Maintain 80–100°C for Suzuki coupling to balance reaction rate and side-product formation .
- Purification: Employ column chromatography (silica gel, hexane/EtOAc) or recrystallization for >95% purity .
Q. How can contradictory toxicity data for fluorinated pyridines be resolved?
Answer:
- In Silico Modeling: Use tools like ProTox-II or ADMET Predictor™ to estimate acute toxicity (e.g., LD50) and prioritize in vitro testing .
- Comparative Studies: Benchmark against structurally similar compounds (e.g., 4-Fluoro-2-methylpyridine) with established toxicity profiles .
- Experimental Validation: Conduct Ames tests for mutagenicity and zebrafish embryo assays for developmental toxicity .
Q. What strategies are effective for analyzing this compound’s interactions with biological targets?
Answer:
- Molecular Docking: Simulate binding to receptors (e.g., PPAR-γ) using AutoDock Vina to identify key interactions (e.g., hydrogen bonds with fluorine) .
- Surface Plasmon Resonance (SPR): Measure binding kinetics (KD) for enzyme inhibition studies .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔG, ΔH) for ligand-receptor binding .
Q. How does fluorination at the pyridine ring influence electronic properties and reactivity?
Answer:
- Electron-Withdrawing Effect: Fluorine increases ring electron deficiency, enhancing electrophilic substitution at meta positions .
- Impact on pKa: Lowers pKa of the pyridine nitrogen (e.g., ~1.5 vs. ~5.7 for non-fluorinated analogs), affecting protonation in catalytic cycles .
- Crystallographic Data: Fluorine induces planarity in the pyridine-phenyl system, stabilizing π-π stacking in metal-organic frameworks (MOFs) .
Methodological Considerations
Q. What analytical techniques are critical for detecting trace impurities in this compound?
Answer:
Q. How can computational methods guide the design of this compound-based inhibitors?
Answer:
- QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing groups) with inhibitory potency against kinases .
- Free Energy Perturbation (FEP): Predict binding affinity changes upon fluorine substitution in lead optimization .
Q. What are the challenges in scaling up this compound synthesis for preclinical studies?
Answer:
-
Reactor Design: Optimize heat transfer for exothermic coupling reactions to prevent runaway conditions .
-
Workflow Table for Scale-Up:
Parameter Lab Scale (1 g) Pilot Scale (100 g) Reaction Time 12 h 18 h (due to mixing inefficiency) Yield 70% 65% Purity 95% 92% (requires additional crystallization)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
